(6-Cyano-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Cyano-4-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H7BN2O2. It is a derivative of pyridine, featuring a cyano group at the 6-position, a methyl group at the 4-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of the compound (6-Cyano-4-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors for bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-4-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 6-cyano-4-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (6-Cyano-4-methylpyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors. Its derivatives may serve as probes or inhibitors in biochemical studies.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They can be used to develop drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it useful in material science applications.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-3-yl)boronic acid: Lacks the cyano group, which can affect its reactivity and applications.
(6-Cyano-3-pyridyl)boronic acid: Similar structure but different substitution pattern, leading to different chemical properties.
(4-Cyano-3-pyridyl)boronic acid: Another isomer with distinct reactivity due to the position of the cyano group.
Uniqueness
(6-Cyano-4-methylpyridin-3-yl)boronic acid is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Properties
IUPAC Name |
(6-cyano-4-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMJHLACFJJKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225178-21-0 |
Source
|
Record name | (6-cyano-4-methylpyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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